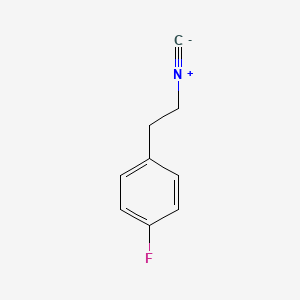

1-fluoro-4-(2-isocyanoethyl)benzene

Description

The Prominence of Isocyanides in Modern Organic Synthesis

Isocyanides, also known as isonitriles, are a class of organic compounds containing the functional group -N≡C. msu.edu For a long time, isocyanides were considered a chemical curiosity, but they have since emerged as highly versatile and valuable building blocks in organic synthesis. Their unique electronic structure, with a formally divalent carbon atom, allows them to act as both a nucleophile and an electrophile, leading to a wide range of chemical transformations.

A key area where isocyanides have gained prominence is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nist.govalfa-chemistry.com The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that are widely used to generate molecular diversity and construct complex molecules, including peptidomimetics and heterocycles. msu.edunih.gov The efficiency and atom economy of these reactions make isocyanides indispensable tools in combinatorial chemistry and drug discovery. sigmaaldrich.com

Beyond MCRs, isocyanides participate in various other transformations, including cycloadditions, insertion reactions, and as ligands in organometallic chemistry. msu.edu Their ability to coordinate with transition metals has led to their use in catalysis and the synthesis of novel organometallic complexes. msu.edu The reactivity and versatility of the isocyanide group have solidified its importance in the toolbox of modern organic chemists.

Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. sigmaaldrich.comsigmaaldrich.com This has led to a surge of interest in organofluorine chemistry, with fluorinated compounds finding widespread applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comuni.lu

One of the primary reasons for the significance of fluorinated compounds is the unique properties of the fluorine atom. It is the most electronegative element, leading to strong carbon-fluorine bonds and altered electronic properties of the molecule. sigmaaldrich.com The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, a crucial strategy in drug design. sigmaaldrich.comrsc.org This increased stability can lead to improved bioavailability and a longer duration of action for therapeutic agents. rsc.org

Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's shape, while still influencing its electronic environment. sigmaaldrich.com In materials science, fluorinated polymers exhibit high thermal stability, chemical resistance, and unique surface properties. uni.lu The incorporation of fluorine into aromatic rings, as seen in 1-fluoro-4-(2-isocyanoethyl)benzene, can influence the reactivity of the ring and provide a handle for further chemical modifications. sigmaaldrich.com

Current Research Status and Underexplored Areas Pertaining to this compound

Despite the individual importance of isocyanides and fluorinated aromatic compounds, a comprehensive review of the scientific literature reveals a significant lack of research specifically focused on this compound. While the compound is commercially available from suppliers such as Sigma-Aldrich, indicating its synthesis is feasible, there is a notable absence of published studies detailing its synthesis, reactivity, or potential applications. sigmaaldrich.com

The closely related compound, 1-fluoro-4-(2-isocyanatoethyl)benzene, which features an isocyanate (-N=C=O) group instead of an isocyanide (-N≡C) group, has been documented in databases like PubChem. uni.lu However, the distinct reactivity of isocyanides compared to isocyanates means that data for one cannot be directly extrapolated to the other. The current research status of this compound can therefore be described as largely unexplored.

The primary underexplored area is the fundamental characterization of the compound. This includes the development and optimization of a scalable synthesis protocol, which has not been detailed in the public domain. Furthermore, its reactivity profile remains to be systematically investigated. For instance, its participation in hallmark isocyanide reactions such as the Ugi and Passerini reactions has not been reported. Similarly, its potential as a ligand in organometallic chemistry or as a monomer for polymerization is unknown.

Academic Research Objectives and Scope for this compound

The current lack of knowledge surrounding this compound presents several clear objectives for academic research. A primary goal would be to develop and report a robust and high-yielding synthesis of the compound. This would likely involve the dehydration of the corresponding formamide (B127407), a common method for isocyanide synthesis.

A second major objective would be the thorough investigation of its reactivity. This would involve exploring its utility in a range of multicomponent reactions to assess its viability for generating molecular libraries of fluorinated compounds. The presence of the fluorine atom could influence the reactivity and selectivity of these reactions, offering a potential area for novel discoveries.

Further research could focus on the spectroscopic and physicochemical characterization of the molecule. This data is essential for any future studies and applications. The potential for this compound to serve as a building block for novel materials or as a ligand for new catalysts also represents a significant and unexplored research avenue. The dual functionality of the molecule makes it a prime candidate for the development of new fluorinated polymers or functional materials.

Data Tables

Due to the limited research on this compound, experimental data is scarce. The following table provides predicted physicochemical properties for the closely related compound, 1-fluoro-4-(2-isocyanatoethyl)benzene , as a reference point.

Table 1: Predicted Physicochemical Properties of 1-Fluoro-4-(2-isocyanatoethyl)benzene Data sourced from PubChem and is for the isocyanato- analogue. uni.lu

| Property | Predicted Value |

| Molecular Formula | C₉H₈FNO |

| Monoisotopic Mass | 165.05899 Da |

| XlogP | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Table 2: Interactive Predicted Collision Cross Section Data for 1-Fluoro-4-(2-isocyanatoethyl)benzene Adducts Data sourced from PubChem and is for the isocyanato- analogue. uni.lu Users can sort the table by clicking on the headers.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.06627 | 130.2 |

| [M+Na]⁺ | 188.04821 | 138.8 |

| [M-H]⁻ | 164.05171 | 134.2 |

| [M+NH₄]⁺ | 183.09281 | 151.4 |

| [M+K]⁺ | 204.02215 | 136.7 |

| [M+H-H₂O]⁺ | 148.05625 | 123.3 |

| [M+HCOO]⁻ | 210.05719 | 157.0 |

| [M+CH₃COO]⁻ | 224.07284 | 182.2 |

| [M+Na-2H]⁻ | 186.03366 | 138.1 |

| [M]⁺ | 165.05844 | 130.5 |

| [M]⁻ | 165.05954 | 130.5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHTVJAWYCEJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374632 | |

| Record name | 4-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244221-04-3 | |

| Record name | 4-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244221-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluoro 4 2 Isocyanoethyl Benzene

Synthetic Routes from Halogenated Aromatic Precursors

The synthesis of 1-fluoro-4-(2-isocyanoethyl)benzene can be effectively initiated from halogenated aromatic precursors, with a particular focus on derivatives of para-fluorinated benzene (B151609). These approaches offer a versatile platform for the construction of the target molecule.

Strategies Involving para-Fluorinated Benzene Derivatives

A plausible multi-step synthetic route to this compound can commence from readily available para-fluorinated benzene derivatives, such as 4-fluorobenzaldehyde (B137897). One potential pathway involves the extension of the carbon chain and subsequent functional group transformations.

A general, yet adaptable, strategy begins with the conversion of 4-fluorobenzaldehyde to a longer-chain intermediate. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be employed to introduce a two-carbon unit, leading to a substituted cinnamic acid derivative. Subsequent reduction of the double bond and the carboxylic acid would yield 2-(4-fluorophenyl)ethanol. This alcohol can then be converted to the corresponding halide, for example, by treatment with a suitable halogenating agent like thionyl chloride or phosphorus tribromide. The resulting 1-(2-haloethyl)-4-fluorobenzene can then undergo nucleophilic substitution with a cyanide salt to produce 3-(4-fluorophenyl)propanenitrile. Reduction of the nitrile to the primary amine, 4-fluorophenethylamine (B75468), sets the stage for the introduction of the isocyanide group.

Another approach could involve the direct formylation of fluorobenzene (B45895). google.com The resulting 4-fluorobenzaldehyde can then be subjected to a Henry reaction with nitromethane (B149229) to yield 1-fluoro-4-(2-nitrovinyl)benzene. nih.gov Subsequent reduction of both the nitro group and the double bond would lead to 4-fluorophenethylamine, a key precursor for the final isocyanation step.

Conversion of Phenylethylamine Derivatives to Isocyanides

A more direct and commonly employed method for the synthesis of this compound involves the conversion of 4-fluorophenethylamine. nih.gov This primary amine serves as a direct precursor to the target isocyanide through well-established isocyanide synthesis reactions.

One of the most prominent methods is the Hofmann carbylamine reaction. nih.gov This reaction involves the treatment of the primary amine, in this case, 4-fluorophenethylamine, with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), and a phase-transfer catalyst. The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate, which then reacts with the primary amine to form the isocyanide.

Another widely used method is the dehydration of the corresponding formamide (B127407). This two-step process begins with the formylation of 4-fluorophenethylamine to yield N-(2-(4-fluorophenyl)ethyl)formamide. This formamide is then subjected to dehydration using a variety of reagents to afford the desired isocyanide.

Mechanistic Insights into Isocyanide Formation Reactions

The formation of the isocyanide group from its precursors involves distinct and well-studied reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields.

Dehydration of Corresponding Formamides

The dehydration of N-substituted formamides is a cornerstone of isocyanide synthesis. nih.gov This reaction is typically carried out using a dehydrating agent in the presence of a base. Common dehydrating agents include phosphorus oxychloride (POCl₃), tosyl chloride (TsCl) in the presence of pyridine (B92270) or triethylamine (B128534), and the Burgess reagent. nih.gov

The mechanism of dehydration using POCl₃ and a base is believed to proceed through the formation of an intermediate Vilsmeier-Haack-type reagent. The formamide oxygen atom attacks the phosphorus center of POCl₃, leading to the formation of a highly electrophilic intermediate. Subsequent deprotonation of the formamide nitrogen by the base facilitates the elimination of a phosphate (B84403) species and water, resulting in the formation of the isocyanide.

When using tosyl chloride and a base like triethylamine, the reaction is thought to proceed via the formation of a formimidoyl chloride intermediate. The formamide oxygen attacks the sulfonyl group of tosyl chloride, and after a series of steps involving proton transfers and elimination, the isocyanide is formed. nih.gov Mechanistic studies, including computational approaches, have been employed to understand the intricate details of these transformations and the role of the base in promoting the reaction. nih.govbris.ac.uk

Alternative Synthetic Pathways to Arylalkyl Isocyanides

Beyond the classical formamide dehydration and carbylamine reactions, several alternative methods for the synthesis of arylalkyl isocyanides have been developed. These routes can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

One such method involves the substitution reaction of alkyl halides with cyanide salts. For instance, treating 1-(2-iodoethyl)-4-fluorobenzene with silver cyanide (AgCN) can, in principle, yield the corresponding isocyanide. However, this method can sometimes lead to the formation of the isomeric nitrile as a major byproduct.

Another innovative approach is the deoxycyanation of alcohols. This method allows for the direct conversion of an alcohol, such as 2-(4-fluorophenyl)ethanol, to the corresponding isocyanide using a non-toxic cyanide source and a photoredox catalyst.

More recent developments include the synthesis of isocyanides from other functional groups. For example, the reduction of isocyanates or the reaction of organolithium compounds with specific reagents can also lead to the formation of isocyanides. These alternative pathways provide valuable tools for synthetic chemists to access a diverse range of isocyanide compounds.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. For the synthesis of this compound, several parameters can be fine-tuned.

In the case of the formamide dehydration method, the choice of dehydrating agent and base, as well as the solvent and reaction temperature, can significantly impact the outcome. For example, while POCl₃ is a powerful dehydrating agent, it can sometimes lead to side reactions. Milder reagents like the Burgess reagent may offer better selectivity for sensitive substrates. The use of mechanochemistry, a solvent-free or low-solvent technique, has also been shown to be an effective and environmentally friendly approach for isocyanide synthesis. nih.gov

For the Hofmann carbylamine reaction, the choice of phase-transfer catalyst can be crucial for achieving high yields, especially when dealing with biphasic reaction mixtures. The stoichiometry of the reactants, particularly the base and chloroform, also needs to be carefully controlled to avoid the formation of byproducts.

The following table summarizes the key parameters that can be optimized for the two primary synthetic routes to this compound:

| Synthetic Route | Parameter to Optimize | Examples of Variations | Potential Impact |

| Formamide Dehydration | Dehydrating Agent | POCl₃, TsCl, Burgess Reagent | Affects reaction rate, yield, and selectivity. |

| Base | Pyridine, Triethylamine, DBU | Influences the deprotonation step and overall reaction efficiency. | |

| Solvent | Dichloromethane, Toluene, Acetonitrile | Can affect solubility of reactants and intermediates, and reaction rate. | |

| Temperature | 0 °C to reflux | Controls the reaction kinetics and can minimize side reactions. | |

| Hofmann Carbylamine | Base | KOH, NaOH | The strength and concentration of the base are critical. |

| Phase-Transfer Catalyst | Benzyltriethylammonium chloride | Facilitates the reaction between the aqueous and organic phases. | |

| Solvent | Dichloromethane, Chloroform | The choice of solvent can influence the reaction rate and yield. | |

| Reactant Stoichiometry | Amine:Chloroform:Base ratio | Crucial for minimizing the formation of byproducts. |

By systematically varying these parameters, it is possible to identify the optimal conditions for the synthesis of this compound, leading to improved yields and purity of the final product.

Parallel Synthesis Approaches for Generating Libraries of Fluorinated Isocyanides

The generation of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of molecules for desired biological activities or physical properties. uniroma1.itnih.gov For fluorinated isocyanides, such as this compound and its analogs, parallel synthesis methodologies are crucial for rapidly producing a diverse set of compounds for further investigation. These approaches often leverage robust and automatable chemical transformations, allowing for the simultaneous synthesis of dozens to hundreds of distinct molecules in a spatially addressed format, such as in 96-well microtiter plates. rug.nl

A prevalent and highly adaptable strategy for the parallel synthesis of isocyanide libraries is the dehydration of a corresponding library of N-formamide precursors. rug.nlmdpi.com This two-step sequence, involving the initial formylation of primary amines followed by dehydration, is amenable to high-throughput formats and compatible with a wide range of functional groups, including the fluorine substituents that are key to modulating the properties of the target compounds. mdpi.comrsc.org

The key to a successful parallel synthesis campaign lies in the choice of a dehydrating agent that is effective, easy to handle in a parallel format, and leads to high yields with minimal purification. rsc.org Several dehydrating systems have been shown to be effective for the parallel synthesis of isocyanides from formamides.

A generalized workflow for the parallel synthesis of a library of fluorinated isocyanides, including this compound, would typically involve the following steps:

Library Design and Precursor Synthesis: A library of fluorinated primary amines, including 4-fluoro-phenethylamine, would be designed to explore chemical space around the core scaffold. These amines can be sourced commercially or synthesized.

Parallel Formylation: The library of primary amines would be reacted in parallel with a formylating agent, such as ethyl formate (B1220265) or a mixed anhydride, in an array of reaction vessels (e.g., a 96-well plate). This step is generally high-yielding and proceeds under mild conditions.

Parallel Dehydration: The resulting library of N-formamides would then be subjected to parallel dehydration. This is the critical step for isocyanide formation. The choice of dehydrating agent and conditions is paramount for the success of the library synthesis. Common reagents used for this transformation in a parallel format include:

Phosphorus oxychloride (POCl₃) and a tertiary amine base (e.g., triethylamine): This is a classic and highly effective method for formamide dehydration. mdpi.comnih.gov Recent protocols have optimized this reaction for speed and sustainability, allowing for the rapid generation of isocyanides in high purity and yield, often in under five minutes and without the need for traditional aqueous workups. mdpi.comnih.gov

p-Toluenesulfonyl chloride (p-TsCl) and a base: This reagent is considered a greener and safer alternative to POCl₃ and has been successfully employed in the synthesis of aliphatic isocyanides with high yields. rsc.org

Triphenylphosphine (PPh₃) and iodine: This system also provides a mild and efficient method for the dehydration of formamides to isocyanides.

Work-up and Purification: A significant advantage of modern parallel synthesis techniques is the simplification of work-up and purification. For the synthesis of isocyanide libraries, non-aqueous workup procedures have been developed to avoid the decomposition of the often-sensitive isocyanide products. rug.nl Purification can be achieved through parallel filtration over silica (B1680970) gel or by using automated flash chromatography systems. rsc.org

The amenability of these dehydration reactions to automation and high-throughput formats makes them ideal for library generation. rug.nl For instance, the addition of reagents, reaction monitoring, and purification can be performed using robotic liquid handlers and automated chromatography systems, significantly increasing the efficiency and reproducibility of the synthesis. rug.nl

The resulting library of fluorinated isocyanides can then be utilized in a variety of subsequent reactions, most notably in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi or Passerini reactions. frontiersin.orgnih.govnih.gov This allows for a rapid diversification of the initial library, leading to a vast array of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netkirj.ee The compatibility of fluorinated building blocks in these reactions has been demonstrated, highlighting the potential for creating highly diverse and functionally rich libraries of fluorinated compounds. researchgate.netrsc.org

Table 1: Comparison of Dehydrating Agents for Parallel Isocyanide Synthesis

| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| POCl₃ / Triethylamine | Dichloromethane, 0 °C to rt, < 15 min | Fast, high yielding, widely applicable rug.nlmdpi.com | Reagent is corrosive and moisture-sensitive |

| p-TsCl / Triethylamine | Acetonitrile or Dimethyl Carbonate, rt, several hours | Greener, safer alternative to POCl₃ rsc.org | Slower reaction times |

| PPh₃ / I₂ / Triethylamine | Dichloromethane, rt, ~1 hour | Mild conditions, good functional group tolerance | Stoichiometric phosphine (B1218219) oxide byproduct |

Table 2: Representative Parallel Synthesis of a Hypothetical Fluorinated Isocyanide Library

| Precursor Amine | Dehydrating Agent | Solvent | Yield (%) |

| 4-Fluoro-phenethylamine | POCl₃ / Et₃N | Dichloromethane | 92 |

| 3-Fluoro-phenethylamine | POCl₃ / Et₃N | Dichloromethane | 90 |

| 2-Fluoro-phenethylamine | POCl₃ / Et₃N | Dichloromethane | 88 |

| 4-Fluoro-benzylamine | p-TsCl / Et₃N | Acetonitrile | 85 |

| 3-Fluoro-benzylamine | p-TsCl / Et₃N | Acetonitrile | 87 |

| 2-Fluoro-benzylamine | p-TsCl / Et₃N | Acetonitrile | 83 |

Note: The yields presented in this table are hypothetical and based on typical yields reported for analogous non-fluorinated systems in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Chemical Reactivity and Transformation Studies of 1 Fluoro 4 2 Isocyanoethyl Benzene

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Isocyanides are cornerstone components in many of the most powerful MCRs. dovepress.com

Ugi Reactions: Versatility and Scope with 1-Fluoro-4-(2-isocyanoethyl)benzene as a Component

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.net This reaction is a cornerstone for generating peptide-like structures and a vast range of other molecular frameworks. researchgate.net

A significant variation of the Ugi reaction is the Ugi-tetrazole synthesis (UT-4CR), which allows for the creation of 1,5-disubstituted tetrazoles. In this reaction, the carboxylic acid component of the classic Ugi reaction is replaced by an azide (B81097) source, such as hydrazoic acid or trimethylsilyl (B98337) azide (TMSN₃). acs.orgnih.gov The reaction proceeds through the formation of a nitrilium ion intermediate, which is then trapped by the azide to form the tetrazole ring. acs.orgnih.gov

Research has demonstrated the use of this compound in UT-4CR to produce highly substituted tetrazole-containing indoles. In a two-step sequence, this compound can be reacted with substituted anilines, 2,2-dimethoxyacetaldehyde, and TMSN₃ in an aqueous solution. This initial multicomponent reaction proceeds smoothly at room temperature to afford the Ugi-tetrazole product, which can then undergo an acid-catalyzed ring closure to yield complex indole (B1671886) derivatives. nih.gov This methodology highlights the utility of this compound in generating libraries of compounds with potential biological relevance, as tetrazoles are recognized bioisosteres of carboxylic acids. nih.gov

Table 1: Representative Ugi-Tetrazole Reaction This table illustrates a general scheme for the Ugi-tetrazole reaction involving this compound to form an intermediate for indole synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Isocyanide Component | Key Product Intermediate |

|---|

The classic Ugi-4CR, using a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, results in the formation of an α-acylamino carboxamide, a structure often referred to as a bisamide scaffold. researchgate.net These reactions are exceptionally efficient for rapidly building molecular complexity. nih.gov

While specific examples detailing the use of this compound for synthesizing simple bisamide scaffolds are embedded within more complex cascade reactions, its role as the isocyanide component is crucial. In these sequences, it readily combines with an amine, an aldehyde, and a carboxylic acid to form the characteristic Ugi adduct. This adduct then serves as a substrate for subsequent transformations, demonstrating the robustness of the initial bisamide formation. acs.orgrug.nl The fluorine atom on the phenyl ring is a valuable feature, as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.

Exploration of Other Isocyanide-Based Multicomponent Cycloadditions

Beyond the Ugi reaction, isocyanides are key players in other MCRs, including various cycloadditions. These reactions offer alternative pathways to diverse heterocyclic systems. While specific research focusing solely on this compound in other MCR cycloadditions like the Passerini or van Leusen reactions is not extensively detailed in the reviewed literature, its fundamental reactivity as an isocyanide suggests its suitability for such transformations. The development of novel MCRs continues to be an active area of research, with the potential for creating unique scaffolds from readily available building blocks like this compound. dovepress.com

Catalytic Transformations Utilizing this compound

The combination of multicomponent reactions with transition metal catalysis opens up powerful avenues for constructing intricate molecular frameworks through domino or cascade sequences. These processes involve several bond-forming events in a single pot, offering high efficiency. nih.govscispace.com

Copper-Catalyzed Domino Reactions for Heterocycle Synthesis (e.g., Isoquinolone-4-Carboxylic Acids)

A notable application of this compound is in a domino sequence that combines an ammonia-Ugi-4CR with a copper-catalyzed cyclization to synthesize highly substituted isoquinolone-4-carboxylic acids. acs.orgrug.nl This scaffold is recognized as an important structural motif in bioactive compounds. acs.orgrug.nl

The process begins with a Ugi reaction involving ammonia, a 2-halobenzoic acid, an aldehyde, and this compound. The resulting Ugi adduct is then subjected to a copper(I)-catalyzed cascade reaction. The proposed mechanism involves an initial Ullmann-type C-C coupling directed by the ortho-halogen, followed by an intramolecular condensation and a final intramolecular Sₙ2 reaction to furnish the isoquinolone-4-carboxylic acid product. acs.org

In a study demonstrating this methodology, the reaction sequence utilizing this compound as the isocyanide component successfully produced the corresponding isoquinolone product in a 62% yield. acs.orgrug.nl This result underscores the compatibility of the fluoro-substituted isocyanide with the copper-catalyzed conditions and its effectiveness in building complex heterocyclic systems in a combinatorial fashion. acs.orgrug.nl

Table 2: Synthesis of Isoquinolone-4-Carboxylic Acid Derivative This table outlines the components and result of the domino reaction sequence involving this compound.

| Reaction Sequence | Key Components | Catalyst System | Product Type | Reported Yield |

|---|

Potential for Palladium-Catalyzed Cross-Coupling Reactions Involving the Isocyano Group

The isocyano group of this compound represents a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. Isocyanides are recognized as valuable C1 building blocks in organic synthesis, and their ability to undergo insertion into palladium-carbon and palladium-heteroatom bonds opens up numerous avenues for molecular elaboration. mdpi.comwikipedia.org This reactivity is analogous in some respects to that of carbon monoxide, allowing for the construction of a diverse array of nitrogen-containing compounds. mdpi.comacs.org

Palladium-catalyzed reactions involving isocyanides often proceed through an "imidoylative" cross-coupling mechanism. mdpi.com This process typically involves the insertion of the isocyanide into an organopalladium species, forming an imidoyl-palladium intermediate. This intermediate can then undergo further reactions, such as reductive elimination or reaction with a nucleophile, to yield the final product. The electronic properties of the isocyanide can influence the course of the reaction; for instance, electron-rich aromatic isocyanides may favor different product distributions compared to their electron-deficient counterparts. mdpi.com

A range of coupling partners can be employed in these transformations. Palladium-catalyzed cross-coupling reactions of isocyanides with aryl halides, for example, can lead to the formation of imines, which can be subsequently hydrolyzed to ketones. Similarly, the coupling with azides provides a direct route to carbodiimides, while reactions with diazo compounds can yield ketenimines. acs.orgrsc.orgrsc.org Furthermore, the use of nucleophiles such as water or carboxylic acids in these reactions can lead to the formation of amides or N-arylimides, respectively. mdpi.comdntb.gov.ua Given the presence of the aryl fluoride (B91410) in this compound, this moiety could also potentially participate in cross-coupling reactions, although the high bond strength of the C-F bond often requires specific catalytic systems for activation.

The potential for intramolecular reactions also exists. For a molecule like this compound, palladium-catalyzed intramolecular cyclization could potentially lead to the formation of heterocyclic structures, depending on the reaction conditions and the nature of the catalyst and any co-catalysts employed.

| Coupling Partner | Resulting Functional Group/Product | Reaction Type |

| Aryl Halides | Imines, Amides | Imidoylative Cross-Coupling |

| Azides | Carbodiimides | Cross-Coupling |

| Diazo Compounds | Ketenimines | Cross-Coupling |

| Carboxylic Acids | N-Arylimides | Imidoylative Cross-Coupling |

| Water | Amides | Imidoylative Cross-Coupling/Hydrolysis |

| Alkynes | Alkynyl Imines | Carbonylative Sonogashira Coupling via Isocyanide Insertion |

Cycloaddition Chemistry of the Isocyano Functionality

The isocyano group is an active participant in a wide variety of cycloaddition reactions, making it a valuable synthon for the construction of heterocyclic rings. wikipedia.orgrsc.org These reactions leverage the unique electronic structure of the isocyanide, which can act as a one-carbon component in the formation of cyclic systems. The cycloaddition chemistry of isocyanides is diverse, encompassing [n+1] cycloadditions where 'n' represents the number of atoms contributed by the other reactant.

Common cycloaddition pathways for isocyanides include:

[4+1] Cycloadditions: These reactions typically involve the reaction of an isocyanide with a four-atom component, such as a conjugated diene, to form a five-membered ring. rsc.org For example, reactions with azadienes can lead to the formation of imidazole (B134444) derivatives, while reactions with oxadienes can yield oxazoles. rsc.org

[3+2] Cycloadditions: Isocyanides can react with three-atom components, particularly 1,3-dipoles, to afford five-membered heterocycles. acs.orgacs.org This class of reactions, often referred to as 1,3-dipolar cycloadditions, is a powerful tool for synthesizing a variety of heterocyclic systems. wikipedia.orgslideshare.net

[3+3] Cycloadditions: The reaction of α-acidic isocyanides with 1,3-dipoles like azomethine imines can proceed via a [3+3] cycloaddition pathway to generate six-membered heterocyclic rings, such as 1,2,4-triazine (B1199460) derivatives. acs.org

[3+1] Cycloadditions: Isocyanides have also been shown to undergo [3+1] cycloaddition with certain inorganic reagents. rsc.org

Multicomponent reactions, such as the Passerini and Ugi reactions, also feature the isocyano group acting in a manner akin to a cycloaddition component, leading to the rapid assembly of complex molecules. acs.orgnih.govmdpi.comresearchgate.netrsc.org In the context of this compound, the isocyanoethyl moiety would be expected to exhibit this rich cycloaddition reactivity, providing synthetic routes to a wide array of substituted heterocyclic structures.

| Cycloaddition Type | Reactant Type | Resulting Heterocyclic System (Example) |

| [4+1] | Azadienes, Oxadienes | Imidazoles, Oxazoles |

| [3+2] (1,3-Dipolar) | 1,3-Dipoles (e.g., Azides, Nitrones) | Triazoles, Isoxazoles |

| [3+3] | α-Acidic Isocyanides + 1,3-Dipoles | 1,2,4-Triazines |

| Multicomponent | Aldehyde/Ketone, Carboxylic Acid, (Amine) | α-Acyloxyamides (Passerini), α-Acylaminoamides (Ugi) |

Influence of the Fluorine Substituent on Aromatic Ring Reactivity and Directed Chemical Transformations

The fluorine atom attached to the benzene (B151609) ring of this compound exerts a significant influence on the reactivity of the aromatic system, particularly in electrophilic and nucleophilic aromatic substitution reactions. This influence is a result of the interplay between fluorine's strong inductive and moderate resonance effects.

In nucleophilic aromatic substitution (NAS) , the fluorine atom can have an activating effect, particularly when there are strong electron-withdrawing groups on the ring that can stabilize the intermediate Meisenheimer complex. stackexchange.comwyzant.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. wyzant.com Furthermore, the strong inductive effect of fluorine helps to stabilize the negative charge of the Meisenheimer complex, which is the rate-determining step in many NAS reactions. stackexchange.com Therefore, the fluorine atom in this compound could potentially be displaced by a strong nucleophile under appropriate conditions.

The concept of "fluoromaticity" has also been proposed, suggesting that the π-orbitals of fluorine can interact with the aromatic system, leading to increased stabilization of the ring. acs.org This can result in shorter carbon-carbon bond lengths within the ring and a higher resistance to addition reactions. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within 1-fluoro-4-(2-isocyanoethyl)benzene.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The 1,4-disubstituted benzene (B151609) ring will give rise to a characteristic pattern, typically two sets of doublets or a complex multiplet, due to the coupling between adjacent aromatic protons. The protons on the benzene ring closer to the electron-withdrawing fluorine atom are expected to be deshielded and resonate at a lower field compared to those adjacent to the isocyanoethyl group.

The ethyl group will present as two triplets. The methylene group adjacent to the benzene ring (-CH₂-Ar) will appear as one triplet, with its signal split by the adjacent methylene group. The second methylene group, directly attached to the isocyano functional group (-CH₂-NC), will also appear as a triplet, split by the neighboring methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to F) | 7.00 - 7.20 | Doublet of doublets | ~8-9 (H-H), ~5-6 (H-F) |

| Aromatic (ortho to CH₂CH₂NC) | 7.20 - 7.40 | Doublet of doublets | ~8-9 (H-H), ~2-3 (H-F) |

| -CH₂-Ar | 2.90 - 3.10 | Triplet | ~7 |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The other aromatic carbons will also exhibit smaller C-F couplings. The isocyano carbon (-N≡C) has a characteristic chemical shift in the region of 155-165 ppm and is expected to appear as a triplet due to coupling with the adjacent methylene group's protons. The two aliphatic carbons of the ethyl chain will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-F | 160 - 165 | ~240-250 (¹JCF) |

| Aromatic CH (ortho to F) | 115 - 117 | ~20-22 (²JCF) |

| Aromatic CH (ortho to CH₂CH₂NC) | 129 - 131 | ~8-9 (³JCF) |

| C-CH₂CH₂NC | 135 - 138 | ~3-4 (⁴JCF) |

| -CH₂-Ar | 35 - 40 | - |

| -CH₂-NC | 45 - 50 | - |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.orghuji.ac.il For this compound, a single resonance is expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the benzene ring. For monofluorobenzene and its derivatives, the chemical shift typically appears in the range of -110 to -120 ppm relative to a standard like CFCl₃. colorado.edu The signal will be split into a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Validation

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₉H₈FN, the expected exact mass can be calculated. HRMS analysis would yield a high-precision mass measurement, which should be within a few parts per million (ppm) of the calculated value, thereby confirming the molecular formula and ruling out other potential elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide further structural information, showing characteristic losses of fragments such as the isocyano group or the ethyl chain.

Table 3: Molecular Formula and Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.16 g/mol |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be that of the isocyano (-N≡C) stretching vibration. This typically appears as a strong, sharp band in the range of 2150-2100 cm⁻¹. The C-F stretching vibration of the fluorinated benzene ring is expected to give a strong absorption in the region of 1250-1100 cm⁻¹. Other expected bands include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).

Raman spectroscopy would also be effective in identifying these functional groups. The symmetric nature of the 1,4-disubstituted benzene ring may lead to some vibrations being more Raman-active than IR-active. The isocyano stretch is also typically observable in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Isocyano (-N≡C) | Stretch | 2150 - 2100 |

| Aromatic C-F | Stretch | 1250 - 1100 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Application of X-ray Crystallography for Elucidating Solid-State Structures of Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for characterizing its solid-state derivatives.

Should a crystalline derivative be synthesized—for example, through a coordination reaction involving the isocyano group with a metal center or through a reaction that modifies the ethyl side chain—X-ray diffraction analysis would reveal detailed structural parameters. These include bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of the molecules in the crystal lattice. As of now, a search of the available literature did not yield any published X-ray crystallographic data for derivatives of this compound.

Computational Chemistry and Theoretical Studies on 1 Fluoro 4 2 Isocyanoethyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. rsc.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties. For a molecule like 1-fluoro-4-(2-isocyanoethyl)benzene, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. wikipedia.orgimperial.ac.uk

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be located primarily on the π-system of the benzene (B151609) ring.

LUMO: Represents the ability to accept an electron. The LUMO is also anticipated to be distributed over the aromatic ring, with potential contributions from the isocyano (-N≡C) group.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, which would lower the energy of both the HOMO and LUMO. The isocyanoethyl group's electronic influence would also be a significant factor. FMO analysis helps predict how the molecule will interact with other reagents; for instance, it is a foundational concept for predicting the outcomes of pericyclic reactions. imperial.ac.uk

Illustrative Data: FMO Properties of a Related Azo Dye

To illustrate the type of data generated, the following table shows calculated electronic properties for 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide, a more complex molecule with cyanoethyl groups.

| Property | Value (eV) |

| HOMO Energy | -6.04 |

| LUMO Energy | -2.69 |

| Energy Gap (ΔE) | 3.35 |

This interactive table shows example data for a related compound to illustrate the output of FMO analysis. researchgate.net

Conformational Analysis and Energy Minimization

The flexible ethyl linker in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is used to identify the most stable three-dimensional structure of the molecule. This is achieved by calculating the potential energy of the molecule as a function of the torsion angles of the rotatable bonds (specifically, the C-C bonds of the ethyl group).

The process involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. The structure corresponding to the lowest energy point on this surface is the global minimum energy conformation, which is the most populated and stable form of the molecule under given conditions. This analysis is critical as the conformation can significantly impact the molecule's reactivity and its interactions with other molecules.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. For this compound, this would allow for the assignment of key vibrational modes, such as the strong, characteristic stretch of the isocyano group (typically around 2150 cm⁻¹), the C-F stretch, and the various C-H and C=C vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. Comparing calculated shifts with experimental data is a powerful method for structure verification.

Furthermore, quantum chemistry can be used to model potential reaction pathways . masterorganicchemistry.com For the isocyano group, this could include modeling its participation in cycloaddition reactions or its hydrolysis. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies and reaction thermodynamics, providing insight into which reactions are kinetically and thermodynamically favorable. youtube.com

Molecular Modeling and Simulations

Moving beyond the properties of a single molecule, molecular modeling and simulations explore how this compound interacts with its environment.

Prediction of Intermolecular Interactions relevant to derivative applications

The functionality of this compound in materials science or medicinal chemistry applications depends on its intermolecular interactions. Molecular modeling can predict how it might bind to a surface, a polymer, or the active site of a protein.

By analyzing the molecule's electrostatic potential surface, regions of positive and negative charge can be identified, predicting sites for electrostatic interactions, including hydrogen bonding. The aromatic ring can participate in π-π stacking interactions, while the fluorine atom can engage in specific halogen bonding. These simulations are crucial for designing derivatives with enhanced properties, such as improved binding affinity to a biological target or better adhesion in a material.

Computational Prediction of Collision Cross Sections (CCS)

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge. nih.gov The key parameter measured is the Collision Cross Section (CCS), a value representing the effective area of the ion as it tumbles through a buffer gas. nih.gov CCS values serve as a unique molecular identifier, helping to distinguish between isomers.

While experimental CCS values are ideal, they are not always available. Computational methods, including both ab initio calculations and machine learning models, can predict CCS values with a high degree of accuracy (often within a 2-5% error margin). nih.gov These predictions are invaluable for the tentative identification of unknown compounds in complex mixtures.

Illustrative Data: Predicted CCS Values for 1-fluoro-4-(2-isocyanatoethyl)benzene

The following table presents computationally predicted CCS values for various adducts of the closely related isomer, 1-fluoro-4-(2-isocyanatoethyl)benzene, calculated using the CCSbase model. Similar predictions would be essential for identifying this compound in IM-MS analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.06627 | 130.2 |

| [M+Na]⁺ | 188.04821 | 138.8 |

| [M-H]⁻ | 164.05171 | 134.2 |

| [M+NH₄]⁺ | 183.09281 | 151.4 |

| [M+K]⁺ | 204.02215 | 136.7 |

This interactive table shows predicted CCS values for the isocyanate isomer of the target compound. uni.lu Data for the isocyano isomer would be generated using similar computational tools.

Theoretical Investigations into the Reaction Mechanisms Involving this compound

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical study of this compound. Currently, there are no published research articles, computational studies, or detailed theoretical investigations specifically focusing on the reaction mechanisms of this compound.

While computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and the electronic properties of molecules, it appears that this compound has not yet been a subject of such in-depth analysis. General theoretical principles can be applied to predict potential reactivity based on the functional groups present—the fluorinated benzene ring and the isocyanoethyl group. For instance, the isocyanide moiety is known to participate in a variety of reactions, including cycloadditions, multicomponent reactions, and reactions with electrophiles and nucleophiles. The fluorine substituent on the benzene ring would be expected to influence the electronic properties of the aromatic system, affecting its reactivity in electrophilic aromatic substitution and other reactions.

However, without specific computational studies, any discussion of the reaction mechanisms of this compound would be purely speculative. Detailed information, such as activation energies, reaction coordinates, and the structures of intermediates and transition states, which are the core of theoretical investigations, is not available.

Therefore, this section cannot provide detailed research findings or data tables as no such data has been generated or published for this compound. Further research in the field of computational chemistry is required to explore and understand the specific reaction mechanisms involving this compound.

Exploration of Derivatives and Structure Activity Relationship Sar Investigations

Systematic Synthetic Diversification via Modifications of the Isocyanoethyl Side Chain

The isocyanoethyl side chain of 1-fluoro-4-(2-isocyanoethyl)benzene is a reactive handle that allows for a multitude of chemical transformations. The isocyanide group, with its dual electrophilic and nucleophilic character, is particularly amenable to a variety of addition and cycloaddition reactions. scienceinfo.com

One common modification involves the oxidation of the benzylic carbon of the ethyl group. When an alkyl group is attached to an aromatic ring, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon to a carboxylic acid. libretexts.orgyoutube.com This reaction, however, requires the presence of at least one benzylic hydrogen. libretexts.org

The isocyanide moiety itself can undergo a plethora of reactions. It can participate in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are powerful tools for generating molecular diversity. acs.org In these reactions, the isocyanide reacts with a carbonyl compound (or a Schiff base) and a nucleophile in a single step to create complex adducts. acs.org The versatility of these reactions is vast, with few restrictions on the nature of the participating nucleophiles and electrophiles. acs.org

Furthermore, the isocyanide group can undergo cycloaddition reactions. For instance, it can react with tetrazines in a [4+1] cycloaddition to form various heterocyclic systems. scienceinfo.com Metal-assisted insertions of isocyanides into other bonds are also a common strategy for derivatization. acs.orgacs.org For example, palladium catalysts can facilitate the insertion of isocyanides into aryl or alkenyl halides, followed by reaction with nucleophiles like amines or alcohols to generate amidines or imidates. acs.org

The reactivity of the isocyano group can be modulated by its chemical environment. Aliphatic isocyanides are generally more nucleophilic and act as stronger σ-donors compared to aromatic isocyanides. acs.orgresearchgate.net This difference in reactivity influences their ability to form complexes with metals and participate in various reactions. acs.org

Variations and Substitutions on the Fluorobenzene (B45895) Moiety

The fluorobenzene part of this compound offers another avenue for structural modification. The fluorine atom, being an ortho-, para-directing group, influences the position of incoming electrophiles during electrophilic aromatic substitution (EAS) reactions. vaia.comjmu.edu However, due to its strong electron-withdrawing inductive effect, it deactivates the benzene (B151609) ring towards EAS, making such reactions slower compared to benzene itself. vaia.comstackexchange.com

Despite this deactivation, various substituents can be introduced onto the fluorobenzene ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be optimized to overcome the deactivating effect of the fluorine atom.

The synthesis of substituted fluorobenzenes can also be achieved through other methods, such as the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine in the presence of tetrafluoroboric acid. jmu.edu However, this method can produce significant waste. jmu.edu Modern approaches aim for more efficient and selective syntheses of fluoroaromatics. jmu.edu

Impact of the Fluorine Atom and Isocyanide Group on the Reactivity and Properties of Derived Compounds

The fluorine atom and the isocyanide group exert a profound influence on the chemical reactivity and physical properties of derivatives of this compound.

The Fluorine Atom:

The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene ring towards electrophilic attack. vaia.compearson.com This deactivation is more pronounced than that of other halogens. vaia.com However, fluorine can also donate its lone pair of electrons into the aromatic π-system through resonance (+R or +M effect). stackexchange.compearson.com This resonance effect is most effective for fluorine compared to other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon. stackexchange.com This interplay between the strong inductive withdrawal and the moderate resonance donation makes fluorobenzene more reactive towards EAS than chlorobenzene. stackexchange.com The fluorine atom directs incoming electrophiles to the ortho and para positions. vaia.com

The presence of fluorine can also impact the physical properties of the derived compounds, such as their lipophilicity and metabolic stability, which are crucial considerations in drug design.

The Isocyanide Group:

The isocyanide group (–N≡C) is a unique functional group with a carbon atom that exhibits both nucleophilic and electrophilic character. scienceinfo.com This ambiphilic nature is key to its diverse reactivity. acs.org Isocyanides are generally stable at physiological pH but can be hydrolyzed to formamides under acidic conditions (pH < 5). acs.org

The reactivity of the isocyanide can be enhanced through coordination to a metal center, which increases the electrophilicity of the isocyano carbon. acs.org Aromatic isocyanides, due to the extended conjugation with the phenyl ring, are better π-acceptors than their aliphatic counterparts. acs.org The isocyanide group can also participate in hydrogen bonding, which can be important for interactions with biological macromolecules. acs.org

The combination of the fluorine atom and the isocyanide group in this compound and its derivatives creates a unique electronic and steric environment that dictates their reactivity and potential applications.

Structure-Activity Relationship Studies of Complex Molecules Synthesized from this compound as Building Blocks

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its potency and selectivity.

In the context of derivatives synthesized from this compound, SAR studies would involve exploring the effects of modifications to both the isocyanoethyl side chain and the fluorobenzene moiety.

Table 1: Hypothetical SAR Data for Derivatives of this compound

| Compound | Modification on Isocyanoethyl Chain | Substitution on Fluorobenzene Ring | Biological Activity (IC50, nM) |

| Parent | -CH2CH2NC | H | 500 |

| A1 | -CH2CH2NHCHO (from hydrolysis of isocyanide) | H | >10000 |

| A2 | Ugi product with R1, R2, R3 | H | 150 |

| B1 | -CH2CH2NC | 2-Methyl | 450 |

| B2 | -CH2CH2NC | 3-Chloro | 200 |

| C1 | Ugi product with R1, R2, R3 | 3-Chloro | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, one could infer that:

The intact isocyanide group is crucial for activity (compare Parent to A1).

Conversion of the isocyanide to a more complex structure via a Ugi reaction can enhance activity (compare Parent to A2).

Substitution on the fluorobenzene ring can modulate activity, with a 3-chloro substituent being beneficial (compare Parent to B2).

Combining beneficial modifications on both the side chain and the ring can lead to a significant improvement in potency (compare A2 and B2 to C1).

Such SAR studies are instrumental in the rational design of novel compounds with improved therapeutic properties. For instance, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, a key pathway in oxidative stress response, SAR studies on substituted benzene derivatives have led to the identification of potent inhibitors. nih.gov Similarly, SAR exploration of pyrimidine (B1678525) derivatives has yielded potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. nih.gov The principles from these studies can be applied to derivatives of this compound to guide the synthesis of new bioactive molecules.

Future Research Directions and Emerging Academic Applications

Development of Sustainable and Atom-Economical Synthetic Routes for 1-Fluoro-4-(2-isocyanoethyl)benzene

The synthesis of isocyanides has traditionally relied on methods that are often inefficient and employ toxic reagents. rsc.orgnih.gov A key area of future research will be the development of greener and more atom-economical synthetic pathways to produce this compound. Current research into isocyanide synthesis is focused on improving sustainability by minimizing waste and avoiding hazardous chemicals. nih.govrsc.org

Recent advancements have demonstrated that the dehydration of N-formamides using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent can provide high yields of isocyanides under mild conditions and in a short timeframe. nih.gov Another sustainable approach involves the use of p-toluenesulfonyl chloride as a less toxic dehydration reagent, which has shown high yields for aliphatic isocyanides and offers a simplified reaction protocol. rsc.org Additionally, the development of catalytic methods for the synthesis of isocyanides from primary amines using difluorocarbene presents a more environmentally friendly route. acs.org The application of these modern synthetic strategies to the production of this compound could significantly reduce its environmental footprint and enhance its accessibility for broader research applications.

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Phosphorus Oxychloride/Triethylamine | High yields, mild conditions, rapid reaction. nih.gov | Efficient and scalable production. |

| p-Toluenesulfonyl Chloride | Less toxic reagent, simplified work-up. rsc.org | Greener synthesis with reduced environmental impact. |

| Difluorocarbene | General and convenient, tolerates various functional groups. acs.org | Potential for direct synthesis from the corresponding primary amine. |

Expansion of the Multicomponent Reaction Repertoire to Access Novel Chemical Space

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity from simple starting materials. acs.orgnih.govmdpi.com The isocyanide group's ability to react with both electrophiles and nucleophiles makes it a versatile component in these transformations. nih.gov The presence of the fluorinated benzene (B151609) ring in this compound is expected to influence the reactivity and properties of the resulting products. The electron-withdrawing nature of the fluorine atom can impact the electronic properties of the isocyanide, potentially leading to unique reactivity in IMCRs. escholarship.org

Future research should focus on systematically exploring the participation of this compound in a wide range of IMCRs. This will not only expand the library of accessible compounds but also allow for the synthesis of novel heterocyclic scaffolds and peptidomimetics with potential applications in drug discovery. nih.govbeilstein-journals.orgfrontiersin.org The combination of the isocyanide's reactivity with the unique properties imparted by the fluorine atom opens up new avenues for creating structurally diverse and functionally interesting molecules. acs.org

Design and Synthesis of Advanced Organic Materials Precursors

The unique electronic properties of fluorinated organic compounds make them attractive for applications in materials science. nih.govresearchgate.net The incorporation of fluorine can enhance properties such as thermal stability, oxidative stability, and electron affinity. nih.gov Isocyanides themselves have been used as precursors for the synthesis of polymers and other advanced materials. scispace.com For instance, alkynylisocyanide gold complexes have been utilized as precursors for gold nanoparticles. nih.gov

Future investigations should explore the potential of this compound as a building block for novel organic materials. The combination of the polymerizable isocyanide group and the fluorinated aromatic ring could lead to the development of new polymers with tailored electronic and physical properties. These materials could find applications in areas such as organic electronics, sensors, and porous organic cages for gas storage and separation. youtube.com

Exploration of Stereoselective Syntheses Involving Chiral Derivatives of this compound

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. nih.gov The use of chiral isocyanides in multicomponent reactions can lead to the formation of stereochemically defined products. scispace.comresearchgate.net While the Ugi reaction often shows low diastereoselectivity with chiral isocyanides, the Passerini reaction has demonstrated higher levels of stereocontrol with chiral carboxylic acids. escholarship.orgnih.gov

A significant area for future research is the development of chiral derivatives of this compound and their application in stereoselective synthesis. This could involve the introduction of a chiral center in the ethyl linker or the use of chiral catalysts in reactions involving the isocyanide. sci-hub.se The ability to control the stereochemical outcome of reactions with this fluorinated isocyanide would be a major advancement, enabling the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

| Stereoselective Approach | Description | Potential Outcome |

| Chiral Auxiliary | Incorporation of a removable chiral group into the isocyanide starting material. nih.gov | Diastereoselective formation of products. |

| Chiral Catalyst | Use of a chiral Lewis acid or organocatalyst to control the stereochemistry of the reaction. sci-hub.semdpi.com | Enantioselective synthesis of chiral molecules. |

| Chiral Substrates | Reaction of the isocyanide with other chiral starting materials. researchgate.net | Synthesis of complex molecules with multiple stereocenters. |

Role in the Targeted Synthesis of Structurally Complex and Functionally Diverse Molecules

The versatility of the isocyanide group makes it a valuable tool for the synthesis of complex natural products and other biologically active molecules. nih.govyoutube.com Isocyanide-based multicomponent reactions can be strategically employed to rapidly assemble complex molecular frameworks. frontiersin.org The presence of the fluorine atom in this compound can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, a common strategy in drug design. nih.gov

Future research should aim to utilize this compound as a key building block in the targeted synthesis of complex and functionally diverse molecules. This could involve its use in the synthesis of novel fluorinated analogs of known bioactive compounds or in the discovery of entirely new classes of molecules with unique biological activities. europeanpharmaceuticalreview.comsciencedaily.com The ability to introduce a fluorinated isocyanide into complex structures opens up new possibilities for the development of next-generation pharmaceuticals and agrochemicals. nih.gov

Q & A

Basic: What are the recommended methods for synthesizing 1-fluoro-4-(2-isocyanoethyl)benzene in a laboratory setting?

Methodological Answer:

A palladium-catalyzed cross-coupling strategy is effective for synthesizing fluoroaryl compounds with ethynyl or isocyanoethyl substituents. For example, 1-fluoro-4-(n-butylethynyl)benzene was synthesized using 4-fluoroiodobenzene and 1-hexyne with a Pd catalyst (1 mol%), NaOH, and a water/acetone solvent system at 60°C for 2 hours . Adapting this protocol, replace 1-hexyne with a suitable isocyanoethyl precursor. Key steps include:

- Purification : Thin-layer chromatography (TLC) with hexane or ethyl acetate/hexane mixtures.

- Characterization : Confirm structure via NMR (e.g., aromatic protons at δ 6.94–7.37 ppm) and NMR (e.g., isocyanide carbon at ~120–130 ppm) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Isocyanides are toxic and volatile. Follow these safety protocols:

- Ventilation : Use fume hoods or closed systems to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use a respirator with organic vapor cartridges .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : The isocyanide group (-NC) shows a sharp stretch at ~2100–2150 cm .

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (e.g., [M+H] at m/z 178.1) .

Advanced: How can researchers address discrepancies in NMR data when characterizing derivatives?

Methodological Answer:

Contradictions in NMR data often arise from solvent effects, impurities, or dynamic processes. Mitigation strategies:

- Solvent Standardization : Use deuterated solvents (e.g., CDCl) and report chemical shifts relative to TMS .

- 2D NMR : Employ - HSQC or COSY to resolve overlapping signals .

- Variable-Temperature NMR : Identify conformational changes (e.g., rotamers) by acquiring spectra at 25°C and -40°C .

- Cross-Validation : Compare with computational predictions (DFT calculations for shifts) .

Advanced: What strategies optimize the stability of this compound under different storage conditions?

Methodological Answer:

Isocyanides are prone to hydrolysis and oxidation. Stability optimization:

- Temperature : Store at -20°C under argon to suppress decomposition .

- Additives : Add molecular sieves (3Å) to absorb moisture or stabilizers like BHT (0.1% w/w) .

- Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track purity over time. A retention time shift indicates degradation .

Advanced: How does the electronic nature of the isocyanoethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The isocyanoethyl group is electron-deficient, enhancing electrophilicity in palladium-catalyzed reactions. Key observations:

- Catalytic Efficiency : Pd(PPh) outperforms Pd(OAc) in Suzuki-Miyaura couplings due to better stabilization of the transition state .

- Substituent Effects : Electron-withdrawing fluorine para to the isocyanide increases reaction rates (e.g., 85% yield in 2 hours vs. 65% for non-fluorinated analogs) .

- Side Reactions : Competing nitrile formation may occur; monitor via IR and adjust ligand ratios (e.g., 1:4 Pd:ligand) to suppress byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.